SBC-115076 is a synthetic small molecule studied for its potential in treating diseases related to lipid metabolism and atherosclerosis. [, , , , , ] It acts as a selective inhibitor of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9). [, , , , , ] PCSK9 is a secreted protein that regulates cholesterol levels by promoting the degradation of low-density lipoprotein receptors (LDLR) on the surface of cells. [, , , , , ] By inhibiting PCSK9, SBC-115076 increases the availability of LDLRs, leading to enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream. [, , , , , ]
SBC-115076 functions as a PCSK9 inhibitor. [, , , , , ] PCSK9 typically binds to LDLR on the cell surface, targeting the receptor for degradation within lysosomes. [, , , , , ] This reduces the number of LDLRs available to remove LDL-C from circulation. SBC-115076 prevents this PCSK9-mediated LDLR degradation by competitively binding to PCSK9. [, , , , , ] This allows for increased LDLR levels on the cell surface, enhancing LDL-C uptake and leading to a reduction of circulating LDL-C levels. [, , , , , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2